molecular formula C5H10O5S B12790291 1-Ethoxy-1-oxo-2-propanesulfonic acid CAS No. 20449-08-5

1-Ethoxy-1-oxo-2-propanesulfonic acid

Cat. No.: B12790291
CAS No.: 20449-08-5
M. Wt: 182.20 g/mol
InChI Key: UMCNPUBGDLSUEW-UHFFFAOYSA-N
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Description

1-Ethoxy-1-oxo-2-propanesulfonic acid is an organic compound with the molecular formula C5H10O5S. It is a sulfonic acid derivative, characterized by the presence of an ethoxy group, a ketone group, and a sulfonic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-1-oxo-2-propanesulfonic acid typically involves the reaction of ethyl acetate with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{SO}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{SO}_3\text{H} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to achieve a high yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures consistent product quality and high efficiency. The process may also involve purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-1-oxo-2-propanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

1-Ethoxy-1-oxo-2-propanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxy-1-oxo-2-propanesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in acid-base reactions, while the ketone and ethoxy groups can undergo nucleophilic and electrophilic reactions. These interactions enable the compound to act as a catalyst or reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with a single methyl group.

    Ethanesulfonic acid: Similar structure but lacks the ethoxy and ketone groups.

    Propane-1-sulfonic acid: Similar backbone but without the ethoxy and ketone groups.

Uniqueness

1-Ethoxy-1-oxo-2-propanesulfonic acid is unique due to the presence of both an ethoxy group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various applications, distinguishing it from simpler sulfonic acids.

Properties

CAS No.

20449-08-5

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

IUPAC Name

1-ethoxy-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C5H10O5S/c1-3-10-5(6)4(2)11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9)

InChI Key

UMCNPUBGDLSUEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)O

Origin of Product

United States

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